

Dihydroabietic acid molecular structure and stereochemistry

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An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Dihydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroabietic acid is a tricyclic diterpenoid belonging to the abietane class of resin acids. As a derivative of abietic acid, a primary component of pine rosin, it shares the characteristic hydrophenanthrene carboxylic acid core structure. The term "dihydroabietic acid" signifies the addition of one mole of hydrogen to abietic acid, resulting in the reduction of one of the two double bonds in the C-ring. This reduction can lead to several positional and stereoisomers, making a precise structural definition critical. This document provides a comprehensive overview of the molecular structure, stereochemistry, and analytical methodologies pertinent to dihydroabietic acid.

Molecular Structure

The fundamental structure of dihydroabietic acid is the abietane skeleton, which consists of three fused six-membered rings, designated A, B, and C. The molecular formula for dihydroabietic acid is C₂₀H₃₂O₂.[1] Key structural features include a carboxylic acid group at the C4 position and two methyl groups at C4 and C10. An isopropyl group is attached to the C-ring at position C13. The most commonly referenced isomer is 8-abietenic acid, where a single double bond remains at the C8-C9 position.



Dihydroabietic Acid (8-Abietenic acid isomer)

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Caption: 2D structure of Dihydroabietic Acid (8-Abietenic acid).

Stereochemistry

The stereochemistry of dihydroabietic acid is complex, featuring multiple chiral centers that define its three-dimensional shape. The stereochemical configuration is typically inherited from its natural precursor, (-)-abietic acid.

Key Stereochemical Features:

- Ring Fusion: The A and B rings are fused in a trans configuration, a characteristic feature of the abietane diterpenoids. This results in a rigid and well-defined molecular backbone.[2]
- Chiral Centers: Dihydroabietic acid possesses several stereocenters. The absolute configuration of the chiral centers in the core structure, derived from its parent compounds, is typically:
 - C4: (S) configuration
 - C5: (S) configuration
 - C10: (R) configuration
- Axial Groups: The methyl group at C10 and the carboxylic acid at C4 are in axial positions
 relative to the chair conformation of their respective rings.[2] The C4 methyl group is
 equatorial.



The hydrogenation of abietic acid to form dihydroabietic acid can introduce a new chiral center at C13, depending on the isomer formed. The stereochemistry of this center depends on the reaction conditions and the face of the double bond to which hydrogen is added.

Stereochemical Representation of Dihydroabietic Acid

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Caption: Key stereocenters of Dihydroabietic Acid.

Quantitative Data

Quantitative data provides the fundamental physicochemical and spectroscopic properties of dihydroabietic acid.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C20H32O2	[1][3]
Molecular Weight	304.47 g/mol	[3]
CAS Number	19402-28-9	[3]
Appearance	White to off-white solid	Inferred from related compounds
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ether.	Inferred from related compounds[4]



Table 2: Spectroscopic Data (Expected Shifts for 8-Abietenic acid Isomer)

Direct high-resolution NMR spectra for purified dihydroabietic acid isomers are not extensively published. However, the expected chemical shifts can be predicted based on the structure and comparison with related compounds like dehydroabietic acid.

Nucleus	Functional Group	Expected Chemical Shift (ppm)	Notes
¹ H-NMR	Carboxylic Acid (- COOH)	11.0 - 12.5	Broad singlet, concentration- dependent.
C10-Methyl (-CH₃)	~0.9 - 1.1	Singlet.	_
C4-Methyl (-CH₃)	~1.2 - 1.3	Singlet.	
Isopropyl (-CH(CH ₃) ₂)	~0.9 - 1.0 (d, 6H), ~2.2-2.4 (sept, 1H)	Doublet for methyls, septet for CH.	
¹³ C-NMR	Carboxylic Acid (- COOH)	~180 - 185	·
Olefinic Carbon (C8)	~120 - 125	Shift is significantly different from aromatic C-ring in dehydroabietic acid.	
Olefinic Carbon (C9)	~135 - 140	Quaternary carbon.	<u>.</u>
C4 (Quaternary)	~47 - 49	_	<u>.</u>
C10 (Quaternary)	~36 - 38	_	
C4-Methyl	~15 - 17	_	
C10-Methyl	~20 - 22		

Experimental Protocols



The synthesis and structural confirmation of dihydroabietic acid involve standard organic chemistry techniques.

Protocol 1: Synthesis via Catalytic Hydrogenation of Abietic Acid

This protocol describes the reduction of one double bond in abietic acid to yield dihydroabietic acid.

- Reaction Setup: A solution of abietic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl
 acetate) is prepared in a high-pressure reaction vessel (Parr hydrogenator).
- Catalyst Addition: A catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate) is added to the solution.
- Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to approximately 50 psi.
- Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The
 reaction progress is monitored by observing the cessation of hydrogen uptake or by thinlayer chromatography (TLC).
- Workup: Upon completion, the reaction vessel is carefully depressurized. The mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting
 crude product is purified by recrystallization from a suitable solvent system (e.g.,
 acetone/water) or by column chromatography on silica gel to isolate the dihydroabietic acid
 isomers.

Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for confirming the structure of the synthesized product.

 Sample Preparation: A 5-10 mg sample of purified dihydroabietic acid is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

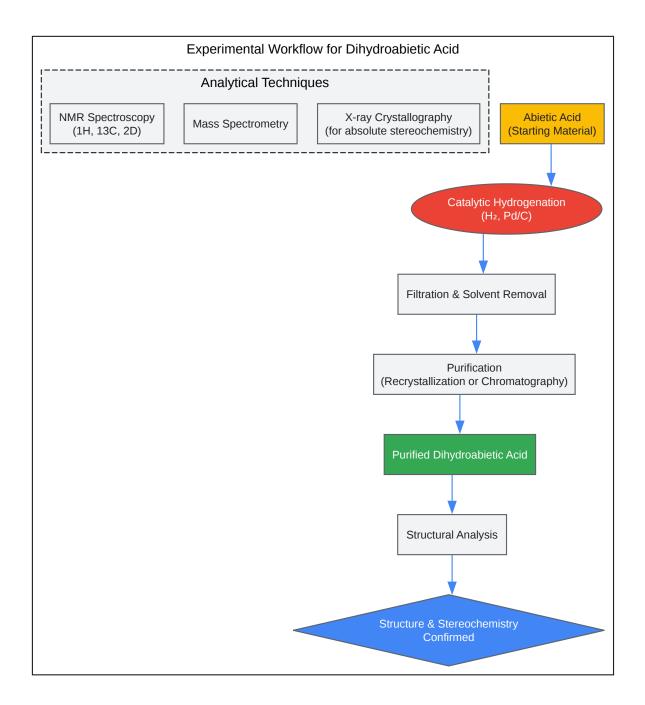
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- Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H-NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and coupling constants.
 - ¹³C-NMR: Determines the number of unique carbon atoms and their chemical environment.
 - DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,
 CH₂, and CH₃ groups.
 - 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks,
 crucial for mapping out the spin systems in the fused rings.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of protonated carbons.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
- Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals, confirming the connectivity and regiochemistry of the double bond, thus verifying the dihydroabietic acid structure.





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Caption: Workflow from synthesis to structural confirmation.



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